(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone is a complex organic compound featuring a bromine and chlorine substituted phenyl ring attached to an azetidine ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Attachment of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound. For example, the hydroxymethyl group may participate in hydrogen bonding, while the halogenated phenyl ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)azetidin-1-yl)methanone: Unique due to its specific substitution pattern and functional groups.
(5-Bromo-2-chlorophenyl)(3-methylazetidin-1-yl)methanone: Similar structure but lacks the hydroxymethyl group.
(5-Bromo-2-chlorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a halogenated phenyl ring and an azetidine ring with a hydroxymethyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(3-8)11(16)14-4-7(5-14)6-15/h1-3,7,15H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJBYSVUTHOOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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